![molecular formula C15H16Cl2N4O2S B2828380 3-(4-((3,4-二氯苯基)磺酰基)哌嗪-1-基)-6-甲基吡啶并[1,2-d]嘧啶 CAS No. 1170867-22-7](/img/structure/B2828380.png)
3-(4-((3,4-二氯苯基)磺酰基)哌嗪-1-基)-6-甲基吡啶并[1,2-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and piperazine rings, along with the sulfonyl and 3,4-dichlorophenyl groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridazine and piperazine rings, as well as the sulfonyl and 3,4-dichlorophenyl groups. The compound could potentially undergo a variety of chemical reactions, including substitution reactions, addition reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement and orientation of the pyridazine and piperazine rings, as well as the sulfonyl and 3,4-dichlorophenyl groups .科学研究应用
抗癌活性
几种合成的哌嗪衍生物已显示出有希望的体外和体内抗癌活性,毒性低。例如,含有哌嗪部分的化合物已被评估其对各种人类癌细胞系的抗增殖作用,其中一些表现出显着的活性。这表明在癌症治疗中具有潜在的治疗应用,突出了结构修饰在增强生物活性中的重要性 (Jiang et al., 2007; Mallesha et al., 2012).
抗菌活性
哌嗪衍生物也因其抗菌特性而受到研究。对这些化合物的研究表明,它们对革兰氏阳性菌和革兰氏阴性菌以及真菌具有中等到显着的活性。这表明这些化合物有可能被开发成新的抗菌剂,其中特定的结构元素有助于它们的功效 (J.V.Guna et al., 2009).
代谢和药代动力学
研究探索了某些哌嗪衍生物的代谢,确定了主要代谢物及其药代动力学特征。这些见解对于了解药物在体内的行为并优化其治疗潜力同时最大程度地减少副作用至关重要 (Jiang et al., 2007).
各种活性的生物筛选
哌嗪衍生物已接受广泛的生物筛选,包括抗菌、抗真菌、驱虫和抗癌活性。一些化合物显示出显着的生物活性,这可能导致发现新的治疗剂。如分子对接所证明的,这些化合物与靶蛋白有效结合的能力进一步强调了它们在药物开发中的潜力 (Khan et al., 2019).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c1-11-2-5-15(19-18-11)20-6-8-21(9-7-20)24(22,23)12-3-4-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWQWBMLUOLRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。